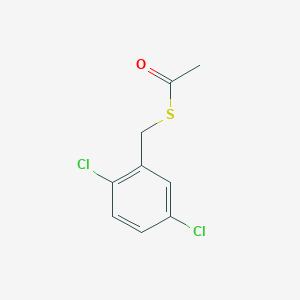
Thioacetic acid S-(2,5-dichloro-benzyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thioacetic acid S-(2,5-dichloro-benzyl) ester is an organosulfur compound that features a thioester functional group This compound is derived from thioacetic acid and 2,5-dichlorobenzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
Thioacetic acid S-(2,5-dichloro-benzyl) ester can be synthesized through the esterification of thioacetic acid with 2,5-dichlorobenzyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Thioacetic acid S-(2,5-dichloro-benzyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding thioacetic acid and 2,5-dichlorobenzyl alcohol.
Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The ester can participate in nucleophilic substitution reactions where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Thioacetic acid and 2,5-dichlorobenzyl alcohol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various thioester derivatives depending on the nucleophile used.
Scientific Research Applications
Thioacetic acid S-(2,5-dichloro-benzyl) ester has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of thioacetic acid S-(2,5-dichloro-benzyl) ester involves its reactivity as a thioester. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various products depending on the nucleophile. The sulfur atom in the thioester can also participate in redox reactions, contributing to its chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
Thioacetic acid: The parent compound of thioacetic acid S-(2,5-dichloro-benzyl) ester, used in similar synthetic applications.
2,5-Dichlorobenzyl alcohol: The alcohol component used in the synthesis of the ester.
Other Thioesters: Compounds such as methyl thioacetate and ethyl thioacetate, which have similar reactivity but different alkyl groups.
Uniqueness
This compound is unique due to the presence of the 2,5-dichlorobenzyl group, which can impart distinct chemical and biological properties. The dichloro substitution on the benzyl ring can influence the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H8Cl2OS |
|---|---|
Molecular Weight |
235.13 g/mol |
IUPAC Name |
S-[(2,5-dichlorophenyl)methyl] ethanethioate |
InChI |
InChI=1S/C9H8Cl2OS/c1-6(12)13-5-7-4-8(10)2-3-9(7)11/h2-4H,5H2,1H3 |
InChI Key |
HLPRVUBZLUCQGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















